(5-Chloro-6-methylpyridin-3-YL)methanamine
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Overview
Description
(5-Chloro-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-3-YL)methanamine typically involves the chlorination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(5-Chloro-6-methylpyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-5-methylpyridin-3-YL)methanamine: Similar in structure but with different substitution patterns.
(5-Methylpyridin-3-YL)methanamine: Lacks the chlorine atom, leading to different chemical properties.
(6-Methylpyridin-3-YL)methanamine: Another derivative with variations in substitution.
Uniqueness
(5-Chloro-6-methylpyridin-3-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1256819-08-5 |
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Molecular Formula |
C7H9ClN2 |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(5-chloro-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI Key |
CRPMYZIYKIPDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CN)Cl |
Origin of Product |
United States |
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